![molecular formula C12H13N9O B2945885 N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide CAS No. 1428378-48-6](/img/structure/B2945885.png)
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide
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Overview
Description
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a critical role in B-cell receptor signaling and is a promising target for the treatment of B-cell malignancies.
Scientific Research Applications
Anticoronavirus Activity
This compound has shown promising in vitro anticoronavirus activity . It was found that subtle structural variations on the phenyl moiety allowed to tune biological properties toward antiviral activity .
Antitumoral Activity
The compound has demonstrated antitumoral activity. The mode-of-action studies revealed that the antitumoral activity was due to inhibition of tubulin polymerization .
Antileishmanial Activity
Pyrazole-bearing compounds, such as this one, are known for their diverse pharmacological effects including potent antileishmanial activities .
Antimalarial Activity
The compound has also shown potential for antimalarial activities .
Antiviral Activity
In addition to its anticoronavirus activity, the compound may also have broader antiviral properties .
Antifungal Activity
Compounds with a 1,2,4-triazole scaffold, which this compound possesses, have been synthesized and tested in a wide variety of biological assays, leading to the discovery of antifungal analogues .
Mechanism of Action
In a study, it was found that one of the synthesized pyrazole derivatives displayed superior antipromastigote activity . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei .
Another study investigated the neurotoxic potentials of a newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
properties
IUPAC Name |
N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-2-(tetrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N9O/c1-8-3-9(2)21(17-8)11-4-10(13-6-14-11)16-12(22)5-20-7-15-18-19-20/h3-4,6-7H,5H2,1-2H3,(H,13,14,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVWGFWTKORUPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)CN3C=NN=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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